molecular formula C20H19ClN6O B2363444 3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol CAS No. 955339-05-6

3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No.: B2363444
CAS No.: 955339-05-6
M. Wt: 394.86
InChI Key: OBFQFDACOZJRRL-UHFFFAOYSA-N
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Description

Structurally, it features:

  • A 3-chlorophenylamino group at position 4 of the pyrazolo[3,4-d]pyrimidine core.
  • A phenyl substituent at position 1.
  • A propan-1-ol chain linked via an amino group at position 4.

The combination of these substituents confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5–3.0) and hydrogen-bonding capacity (3 donors, 4 acceptors), which influence solubility and target binding .

Properties

IUPAC Name

3-[[4-(3-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O/c21-14-6-4-7-15(12-14)24-18-17-13-23-27(16-8-2-1-3-9-16)19(17)26-20(25-18)22-10-5-11-28/h1-4,6-9,12-13,28H,5,10-11H2,(H2,22,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFQFDACOZJRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)Cl)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic molecule with a pyrazolo[3,4-d]pyrimidine core structure. It features multiple functional groups that enhance its biological activity, particularly as an enzyme inhibitor targeting specific protein kinases involved in cell signaling pathways. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry, especially in cancer therapy.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • A pyrazolo[3,4-d]pyrimidine core
  • A chlorophenyl substituent
  • An amino group and a hydroxyl group

These structural elements contribute to its reactivity and interaction with biological targets.

Research indicates that this compound primarily acts as an enzyme inhibitor , particularly against protein kinases such as:

  • p70S6 kinase
  • Akt kinase

By inhibiting these kinases, the compound disrupts critical signaling pathways often upregulated in cancer cells, leading to:

  • Induction of apoptosis in malignant cells
  • Inhibition of tumor growth

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound effectively inhibited cell proliferation and induced apoptosis at concentrations ranging from 0.3 to 24 µM .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities and mechanisms of action at the molecular level. These studies suggest that the compound binds effectively to the active sites of targeted kinases, mimicking ATP and blocking phosphorylation processes essential for cancer cell survival .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
4-Aminoquinoline Amino group & quinoline ringAntimalarial activity
5-Methylpyrazolo[3,4-d]pyrimidine Similar pyrazolo coreKinase inhibition potential
Erlotinib EGFR-TKI with pyrimidine scaffoldAnticancer agent

The unique combination of functional groups in this compound distinguishes it from simpler structures, enhancing its specificity and potency against cancer-related kinases .

Case Studies and Clinical Relevance

Several studies have highlighted the clinical relevance of compounds similar to this compound. For example:

  • EGFR/VGFR2 Inhibitors : Compounds with similar scaffolds have shown dual inhibition capabilities, leading to reduced tumor growth and enhanced apoptosis in various cancer models .
  • Anticancer Drug Development : The ongoing research into pyrazolo[3,4-d]pyrimidine derivatives continues to reveal their potential as effective anticancer agents due to their ability to target multiple pathways involved in tumorigenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Core Substituents Molecular Weight logP Key Features
3-({4-[(3-Chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol 4: 3-chlorophenylamino; 1: phenyl; 6: propan-1-ol-amino ~358.8* ~2.8* High steric bulk (phenyl), moderate lipophilicity, meta-chloro enhances binding
3-{[4-(4-Chloroanilino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol 4: 4-chloroanilino; 1: methyl; 6: propan-1-ol-amino 332.79 2.436 Lower steric hindrance (methyl), para-chloro may reduce target selectivity
3-{[4-(Benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol 4: benzylamino; 1: methyl; 6: propan-1-ol-amino 312.38 ~2.1 Flexible benzyl group improves solubility but reduces target affinity
3-(4-Amino-1-isopropylpyrazolo[3,4-d]pyrimidin-3-yl)phenol 4: amino; 3: phenol; 1: isopropyl 269.30 ~1.5 Polar phenol group enhances solubility; isopropyl increases metabolic stability
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Hybrid structure with chromenone and fluorophenyl groups; 4: amino; 3: methyl 462.42 ~3.2 Extended π-system improves kinase binding; fluorine enhances bioavailability

Key Comparative Insights

Substituent Position and Bioactivity: The 3-chlorophenylamino group in the target compound (meta-substitution) may offer superior target binding compared to the 4-chloroanilino (para-substitution) in , as meta-substituted aromatics often better fit hydrophobic enzyme pockets .

Physicochemical Properties :

  • The propan-1-ol chain in the target compound and analogs contributes to hydrogen-bonding capacity, improving water solubility (logSw ~-2.9 for ).
  • Fluorine -containing analogs (e.g., ) exhibit higher logP (~3.2) and bioavailability due to enhanced membrane permeability.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for similar pyrazolo[3,4-d]pyrimidines, such as Vilsmeier–Haack formylation (as in ) or nucleophilic substitution (as in ). However, introducing the 3-chlorophenyl group may require optimized coupling conditions to avoid byproducts.

Biological Implications: While the target compound lacks direct activity data, its methyl-substituted analog showed moderate logP (2.436) and hydrogen-bonding features compatible with kinase inhibition. Hybrid compounds like demonstrate that pyrazolo[3,4-d]pyrimidines fused with chromenones exhibit potent anticancer activity (IC50 < 1 µM in some cell lines) .

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